1-Ethyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
“1-Ethyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 . It is in liquid form .
Synthesis Analysis
The synthesis of “1-Ethyl-1,2,3,4-tetrahydroquinoxaline” and similar compounds has been a subject of research . For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
Molecular Structure Analysis
The InChI code for “1-Ethyl-1,2,3,4-tetrahydroquinoxaline” is 1S/C10H14N2/c1-2-12-8-7-11-9-5-3-4-6-10(9)12/h3-6,11H,2,7-8H2,1H3 . The compound has a molar refractivity of 51.3±0.3 cm^3 .
Physical And Chemical Properties Analysis
“1-Ethyl-1,2,3,4-tetrahydroquinoxaline” has a density of 1.0±0.1 g/cm^3 . Its boiling point is 265.7±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.4±3.0 kJ/mol . The flash point is 104.7±15.6 °C .
Scientific Research Applications
1. Biological Activity and Molecular Investigations
1-Ethyl-3-methylquinoxaline-2-thione, a related compound, has been investigated for its biological activity. Studies involving X-ray diffraction, UV-visible absorption spectroscopy, and DFT calculations revealed important insights into its structure and properties. This research is crucial for understanding the charge transfer within the molecule, which is significant for biomedical applications (Benallal et al., 2020).
2. Antibiotic Properties
Research on Janibacter limosus produced a tetrahydroquinoline derivative known as helquinoline, demonstrating significant biological activity against bacteria and fungi. This derivative is structurally related to 1-ethyl-1,2,3,4-tetrahydroquinoxaline, highlighting its potential in antibiotic development (Asolkar et al., 2004).
3. Corrosion Inhibition
Quinoxalines, including variants of 1-ethyl-1,2,3,4-tetrahydroquinoxaline, have been studied as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations help in understanding the relationship between molecular structure and inhibition efficiency, beneficial for material sciences (Zarrouk et al., 2014).
4. Synthetic Applications
Research has also focused on the synthesis of various derivatives of tetrahydroquinoxaline, including 1,2,3,4-tetrahydroquinoline, for potential pharmaceutical applications. These syntheses are crucial in the development of new therapeutic agents (Lu & Shi, 2007).
5. Tautomerism Studies
Studies on the tautomerism of compounds containing the quinoxaline ring, such as 1,2,3,4-tetrahydroquinoxaline derivatives, have been conducted. Understanding tautomerism is essential in drug design and organic synthesis (Kim et al., 2001).
6. Electrochemical Synthesis
The electrochemical synthesis of quinoxalinediones, including 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, provides insights into the formation of complex organic molecules. This area of research is important for developing new synthetic methodologies (Dowlati et al., 2012).
7. Anticancer Activity
Several quinoxaline derivatives have been synthesized and evaluated for their anticancer activity. This research is significant in the development of new chemotherapeutic agents, illustrating the potential of tetrahydroquinoxaline compounds in oncology (Ahmed et al., 2020).
8. Antioxidant Properties
The antioxidant activities of compounds similar to 1,2,3,4-tetrahydroquinoxalines have been assessed, indicating their potential use in polymer stabilization and other applications requiring antioxidative properties (Nishiyama et al., 2003).
Safety And Hazards
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, “1-Ethyl-1,2,3,4-tetrahydroquinoxaline” and similar compounds may have a significant future in medicinal chemistry .
properties
IUPAC Name |
4-ethyl-2,3-dihydro-1H-quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-12-8-7-11-9-5-3-4-6-10(9)12/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDFEKJWQHWALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224434 | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
73855-46-6 | |
Record name | 1-Ethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73855-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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